1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone
Description
1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) substituted at the 1-position with a 4-bromo-2,5-difluorophenyl group. Pyrrolidinones are valued for their conformational rigidity and ability to participate in hydrogen bonding, making them common scaffolds in drug design.
Properties
Molecular Formula |
C10H8BrF2NO |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-8(13)9(5-7(6)12)14-3-1-2-10(14)15/h4-5H,1-3H2 |
InChI Key |
UXWCQXCEIZRGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting from 4-Bromo-2,5-difluorophenyl Precursors
The synthesis generally begins with the preparation of the aromatic halogenated difluorobenzene derivative, such as 4-bromo-2,5-difluorobromobenzene. This compound serves as a key electrophilic aryl halide in subsequent cross-coupling reactions.
Formation of the Aryl-Substituted Pyrrolidinone
One prominent method involves the use of Grignard reagents or metal-catalyzed cross-coupling reactions to attach the aromatic group onto a pyrrolidinone backbone:
Grignard Reaction Approach :
As detailed in patent CN110981779B, pyrrolidone derivatives are reacted with Grignard reagents derived from 4-bromo-2,5-difluorobromobenzene in the presence of catalysts at low temperatures (−30 to 50°C). This reaction yields an intermediate aryl-pyrrolidinone, which is then subjected to further functionalization.Palladium-Catalyzed Cross-Coupling :
Suzuki or Buchwald-Hartwig coupling reactions are employed to attach the difluorophenyl group to a pyrrolidinone precursor, providing a versatile pathway for introducing the aromatic moiety with high regioselectivity and yield.
Cyclization to Form the Pyrrolidinone Ring
The key step involves cyclization to form the pyrrolidinone ring:
Amide Formation and Cyclization :
The aromatic amide intermediates undergo intramolecular cyclization under acidic or basic conditions, often facilitated by dehydrating agents or heat, to generate the pyrrolidinone core.Dehydration and Ring Closure Conditions :
Acid catalysis (e.g., using hydrochloric acid or sulfuric acid) at elevated temperatures (0–100°C) promotes ring closure, yielding the target compound with the aromatic substitution pattern intact.
Specific Synthetic Procedure from Patent Literature
| Step | Description | Conditions | Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of aryl halide precursor | N/A | 4-bromo-2,5-difluorobromobenzene | Commercially available or synthesized via halogenation |
| 2 | Formation of aryl-pyrrolidinone intermediate | -30 to 50°C | Grignard reagent of the aryl halide | Reaction with pyrrolidone derivatives, 3–12 hours |
| 3 | Cyclization to pyrrolidinone | 0–100°C | Acid catalyst (HCl or sulfuric acid) | 1–10 hours, dehydration step |
| 4 | Final purification | N/A | Organic solvents, washing, recrystallization | High purity of the target compound |
This method emphasizes mild reaction conditions, operational simplicity, and cost-effectiveness, making it suitable for industrial-scale synthesis.
Alternative Approaches and Research Findings
Multicomponent Reactions (MCRs)
Recent studies highlight the utility of multicomponent reactions involving esters of acylpyruvic acid derivatives, aromatic aldehydes, and amines to synthesize pyrrolidinone derivatives with various substitutions, including difluorophenyl groups. These approaches often proceed via Lewis acid catalysis, offering broad substrate scope and high yields.
Cyclopropane-Based Strategies
Research utilizing donor–acceptor cyclopropanes reacting with primary amines under Lewis acid catalysis has demonstrated a route to pyrrolidinone frameworks. These methods involve ring-opening of cyclopropanes followed by cyclization, which can be tailored to incorporate aromatic groups like 4-bromo-2,5-difluorophenyl.
Data Summary and Comparative Analysis
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard/Cross-Coupling | 4-bromo-2,5-difluorobromobenzene + pyrrolidone | Metal-catalyzed coupling, cyclization | −30 to 100°C, inert atmosphere | High regioselectivity, scalable | Requires careful handling of organometallics |
| Multicomponent Reactions | Acylpyruvic acid esters, aldehydes, amines | Lewis acid catalysis, cyclization | Mild, room temperature | Broad scope, high yields | Potential side reactions |
| Cyclopropane Ring-Opening | Donor–acceptor cyclopropanes + amines | Lewis acid catalysis, ring-opening, cyclization | 0–80°C | Versatile, functional group tolerance | Complex intermediates |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone can be contextualized against three key analogs:
N-(4-Bromo-2,5-difluorophenyl)-3-methoxybenzamide
- Structural Differences: Replaces the pyrrolidinone ring with a benzamide group. The methoxy substituent on the benzamide introduces additional electron-donating effects.
- Functional Implications : The amide group may improve solubility but reduce metabolic stability compared to the lactam structure of the target compound. Benzamide derivatives are often explored as protease inhibitors or antimicrobial agents .
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-Dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Structural Differences : Features a bicyclic pyrrolo-pyridazine core with additional hydroxyl and methyl groups. The 4-bromo-3,5-difluorophenyl substituent differs in halogen positioning.
- Physicochemical Data :
- Molecular Weight : 554 g/mol (LCMS: m/z 554 [M+H]⁺)
- HPLC Retention Time : 1.64 minutes (SQD-FA05 conditions)
- Functional Implications: The increased molecular complexity and hydroxyl group enhance polar surface area, likely improving target binding affinity but reducing blood-brain barrier penetration compared to the simpler pyrrolidinone analog .
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone
- Structural Differences: Substitutes the pyrrolidinone with a morpholine-linked ketone.
- However, the ketone group may increase reactivity toward nucleophiles, limiting stability in biological systems .
Key Research Findings
- Halogen Effects : Bromine at the para position increases molecular weight and lipophilicity, while fluorine atoms meta to bromine optimize electronic interactions in receptor binding .
- Ring System Impact: Pyrrolidinones offer rigidity and moderate solubility, whereas morpholine derivatives prioritize hydrophilicity. Bicyclic systems (e.g., pyrrolo-pyridazine) enhance target specificity but complicate synthesis .
- Chromatographic Behavior : Higher molecular weight correlates with longer HPLC retention times (e.g., 1.64 minutes for the 554 g/mol compound vs. hypothetical shorter elution for the target compound) .
Biological Activity
1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring substituted with a 4-bromo-2,5-difluorophenyl moiety. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical reactivity and biological interactions.
The biological activity of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone is attributed to its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, potentially leading to diverse biological effects.
Anticancer Activity
Research has indicated that derivatives of pyrrolidinones can exhibit anticancer properties. For instance, studies on similar compounds have shown structure-dependent anticancer activity against human lung adenocarcinoma cells (A549) and other cancer models. The anticancer efficacy is often compared with standard chemotherapeutic agents like cisplatin, revealing varying levels of cytotoxicity depending on structural modifications.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Comparison Agent | Reference |
|---|---|---|---|---|
| 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone | A549 | TBD | Cisplatin | |
| Compound A | A549 | 66% viability at 100 µM | Cisplatin |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar pyrrolidine derivatives have demonstrated effectiveness against multidrug-resistant pathogens, suggesting that 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone may possess similar properties.
Table 2: Antimicrobial Activity Overview
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Klebsiella pneumoniae | Effective against carbapenem-resistant strains | |
| Staphylococcus aureus | Moderate effectiveness against MRSA strains |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone:
- Synthesis and Evaluation : A series of pyrrolidine derivatives were synthesized and tested for their biological activity. The results indicated that certain structural modifications led to enhanced anticancer and antimicrobial activities compared to traditional agents.
- In Vivo Studies : In vivo evaluations using animal models have shown promising results in terms of safety profiles and therapeutic efficacy for related compounds, although specific data on 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone remains limited.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone, and how are intermediates characterized?
- Answer: A common synthetic approach involves multi-step functionalization of a bromo-difluorophenyl precursor. For example, nitration, halogenation, and N-alkylation steps (as seen in structurally analogous compounds) can be adapted . Key intermediates, such as 4-bromo-2,5-difluoroaniline, are synthesized via halogen exchange or directed ortho-metalation. Intermediate characterization typically employs /-NMR to confirm regioselectivity and mass spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic techniques are critical for confirming the structure of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone?
- Answer: -NMR is used to resolve aromatic proton splitting patterns (e.g., para-bromo and meta-fluoro substituents), while -NMR identifies fluorine environments. IR spectroscopy confirms the pyrrolidinone carbonyl stretch (~1700 cm). X-ray crystallography may resolve steric effects from bromine/fluorine substituents, as demonstrated in related difluorophenyl-pyrrolidinone derivatives .
Q. What are the primary research applications of bromo-difluorophenyl-pyrrolidinone derivatives?
- Answer: These compounds are explored as intermediates in medicinal chemistry (e.g., kinase inhibitors) due to their electron-withdrawing substituents, which enhance binding to hydrophobic pockets. They also serve as precursors for fluorinated ligands in catalysis, leveraging fluorine’s electronegativity to modulate reactivity .
Advanced Research Questions
Q. How do substituent positions (bromo vs. fluoro) influence the reactivity of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone in cross-coupling reactions?
- Answer: The bromine at the para position facilitates Suzuki-Miyaura coupling, while fluorine’s ortho-directing effect stabilizes transition states in electrophilic substitution. However, steric hindrance from fluorine may reduce coupling efficiency. Comparative studies with mono-fluoro analogs (e.g., 1-(4-bromo-2-fluorophenyl)-2-pyrrolidinone) show slower reaction kinetics due to increased electron withdrawal .
Q. What strategies mitigate competing side reactions during N-alkylation of pyrrolidinone with bromo-difluorophenyl precursors?
- Answer: Base selection is critical: KCO in DMF minimizes elimination byproducts, while phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency. Temperature control (<60°C) prevents decomposition of the bromo-fluoro aromatic ring. Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7) to isolate intermediates .
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
- Answer: Discrepancies arise from varying crystallinity and solvent purity. Use DSC (Differential Scanning Calorimetry) to assess crystallinity and Karl Fischer titration for solvent water content. Solubility in DMSO-d ranges from 15–25 mg/mL, as inferred from structurally similar bromophenyl-pyrrolidinones .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) with protein structures (PDB) evaluates binding affinity, focusing on halogen bonding between bromine and backbone carbonyls. MD simulations (AMBER) assess stability of ligand-receptor complexes .
Q. How does the electron-withdrawing effect of fluorine substituents alter the compound’s acidity compared to non-fluorinated analogs?
- Answer: Fluorine at the 2- and 5-positions increases the acidity of the pyrrolidinone NH by stabilizing the deprotonated form via resonance. pKa shifts from ~17 (non-fluorinated) to ~14–15 (difluorinated), measured via potentiometric titration in THF/water .
Methodological Notes
- Synthesis Optimization: Use Schlenk techniques for moisture-sensitive steps (e.g., Grignard reactions with bromo-fluoroaryl halides) .
- Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in crowded aromatic regions .
- Safety: Bromine/fluorine substituents may generate toxic HF/Br vapors; conduct reactions in fume hoods with CaCO neutralization traps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
